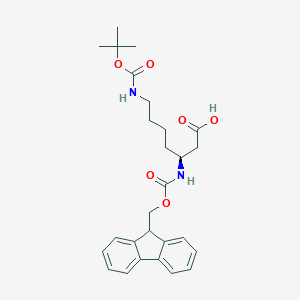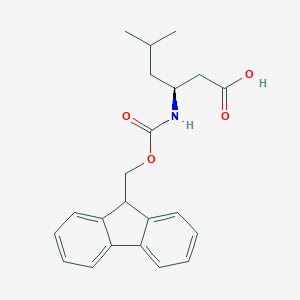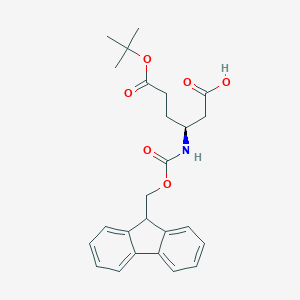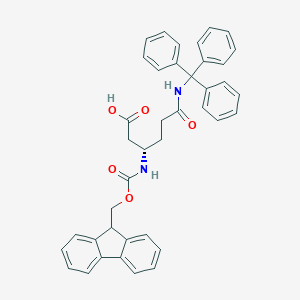
Fmoc-His(Trt)-OPfp
Vue d'ensemble
Description
Fmoc-His(Trt)-OPfp is a white to off-white solid powder . It has a trityl (Trt) group to protect the side-chain of His and a Fmoc group to protect -αNH2 . It can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation .
Synthesis Analysis
This compound can be used as a building block in solid-phase peptide synthesis (SPPS) . Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy has been described, which is an organic solvent-free, environmentally friendly method for chemical peptide synthesis . The coupling reaction can be efficiently performed with low levels of racemization of histidine .Molecular Structure Analysis
The structure of this compound contains a unique imidazole unit . The imidazole group can form a coordination compound with Fe2+ or other metal ions to promote the absorption of iron .Chemical Reactions Analysis
Coupling Fmoc-His(Trt)-OH in solid-phase peptide synthesis is frequently accompanied by significant racemization . Histidine is among the most susceptible amino acid residues inclined to racemize in peptide syntheses .Physical And Chemical Properties Analysis
This compound is soluble in water but poorly soluble in ethanol and insoluble in ether . It has a molecular weight of 619.71 .Applications De Recherche Scientifique
Synthèse de peptides
Fmoc-His(Trt)-OPfp: est largement utilisé dans le domaine de la synthèse peptidique. Le groupe Fmoc protège le groupe amino pendant le processus de synthèse, tandis que le groupe Trt (trityl) protège le cycle imidazole de l'histidine. L'ester OPfp (pentafluorophényle) est un groupe réactif qui facilite le couplage de l'acide aminé à la chaîne peptidique en croissance. Ce composé est particulièrement utile en synthèse peptidique en phase solide (SPPS), où il peut être utilisé pour introduire des résidus d'histidine dans des peptides avec une grande fidélité et une racemisation minimale .
Chimie médicinale
En chimie médicinale, This compound sert de brique de base pour le développement de nouveaux composés pharmaceutiques. Les peptides et analogues contenant de l'histidine peuvent présenter diverses activités biologiques, notamment l'inhibition enzymatique, la modulation des récepteurs et les effets antimicrobiens. L'introduction précise des résidus d'histidine à l'aide de ce composé permet aux chercheurs d'explorer les relations structure-activité des thérapeutiques potentiels .
Recherche en protéomique
La recherche en protéomique implique souvent l'étude de protéines et de peptides riches en histidine, qui jouent un rôle crucial dans les processus biologiques. This compound permet la synthèse de ces peptides, qui peuvent ensuite être utilisés comme standards ou sondes dans les études de protéomique basées sur la spectrométrie de masse. Cela aide à l'identification et à la quantification des protéines dans des échantillons biologiques complexes .
Techniques de bioconjugaison
This compound: est également utilisé dans les techniques de bioconjugaison, où il est utilisé pour fixer des peptides à diverses surfaces ou supports. L'ester OPfp réagit avec des groupes nucléophiles sur les protéines, les polymères ou les nanoparticules, permettant la conjugaison site-spécifique de peptides contenant de l'histidine. Ceci est particulièrement utile dans le développement de vecteurs vaccinaux, de systèmes d'administration de médicaments et d'outils diagnostiques .
Études de la fonction enzymatique
L'histidine joue un rôle crucial dans les sites actifs de nombreuses enzymes. À l'aide de This compound, les chercheurs peuvent synthétiser des peptides qui imitent les sites actifs des enzymes. Ces peptides peuvent être utilisés pour étudier les mécanismes enzymatiques, la spécificité des substrats et les effets des mutations sur la fonction enzymatique. Ce composé facilite donc la création de modèles enzymatiques pour la recherche biochimique .
Science des matériaux
En science des matériaux, This compound peut être utilisé pour créer des polymères et des revêtements contenant de l'histidine. Ces matériaux peuvent avoir des propriétés uniques, telles que des capacités de liaison aux métaux ou un comportement sensible au pH. Les surfaces riches en histidine sont particulièrement intéressantes pour les applications dans la récupération des métaux, la catalyse et la technologie des capteurs .
Mécanisme D'action
Target of Action
Fmoc-His(Trt)-OPfp is primarily used as a building block in solid-phase peptide synthesis (SPPS) .
Mode of Action
The compound this compound is a protected form of the amino acid histidine. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, and the Trt (trityl) group protects the imidazole side chain of histidine . These protecting groups prevent unwanted side reactions during peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation . The Trt group is stable under these conditions but can be removed later with a cocktail of cleavage reagents .
Biochemical Pathways
As a building block in peptide synthesis, this compound is involved in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein . The exact biochemical pathways affected would depend on the specific peptide being synthesized.
Pharmacokinetics
The pharmacokinetics of this compound would be largely determined by the properties of the final peptide product, as the Fmoc and Trt protecting groups are typically removed during the final stages of peptide synthesis
Result of Action
The primary result of the action of this compound is the successful incorporation of the histidine amino acid into a growing peptide chain with minimal racemization and side reactions . The specific molecular and cellular effects would depend on the biological activity of the final peptide product.
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as the pH, temperature, and solvent used can significantly influence the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of this compound can be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCFWPYIFVBLO-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553445 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109434-24-4 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)







![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)